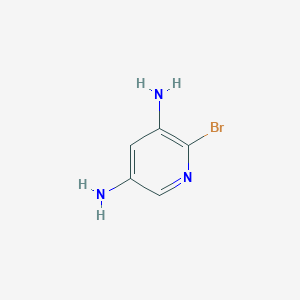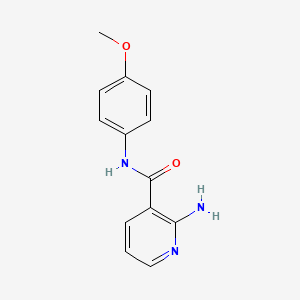
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
Vorbereitungsmethoden
The synthesis of 2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-amino-3-cyanopyridine with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding nitro or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide include other aromatic anilides and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. For example:
N-(4-methoxyphenyl)pyridine-3-carboxamide: Lacks the amino group, which may affect its reactivity and biological activity.
2-amino-N-phenylpyridine-3-carboxamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
UAMUXPLBPJBXMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


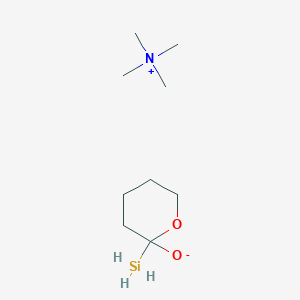
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
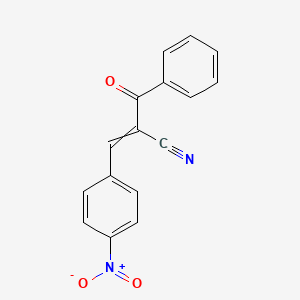
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)

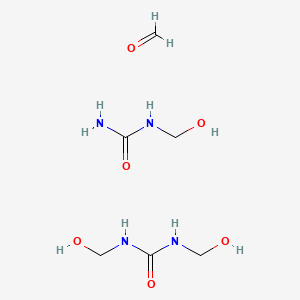

![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
